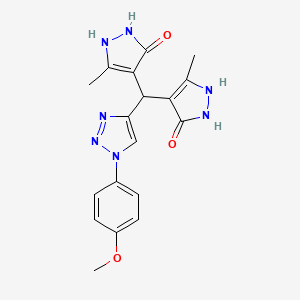

Antifungal agent 14

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N7O3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |

InChI Key |

NVYGSNIMGOMWQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 14

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of novel antifungal agents with distinct mechanisms of action is a critical area of research. This document provides a comprehensive technical overview of the core mechanism of action of a novel investigational antifungal agent, designated as Antifungal Agent 14. This agent represents a new generation of pyrazole derivatives designed for potent and broad-spectrum antifungal activity. The primary focus of this guide is to elucidate the molecular interactions, biochemical pathways, and cellular consequences of fungal exposure to this compound, providing a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungistatic and, at higher concentrations, fungicidal effects by targeting a crucial pathway in fungal cell physiology: the biosynthesis of ergosterol. Ergosterol is the primary sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2][3] Unlike mammalian cells, which utilize cholesterol, the unique presence of ergosterol in fungi provides a selective target for antifungal therapy.[2]

The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][4][5] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[1][2] By binding to the heme iron cofactor within the active site of 14α-demethylase, this compound effectively inhibits its enzymatic activity.[1]

This inhibition leads to a cascade of detrimental effects on the fungal cell:

-

Depletion of Ergosterol: The blockage of lanosterol demethylation results in a significant reduction in the cellular concentration of mature ergosterol.[1][3]

-

Accumulation of Toxic Sterol Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterols, such as lanosterol.[1][6] These aberrant sterols are incorporated into the fungal cell membrane, leading to increased membrane permeability, altered fluidity, and disruption of membrane-associated enzyme functions.[1][3][4]

The culmination of these molecular events is the disruption of fungal cell membrane integrity and function, ultimately leading to the inhibition of fungal growth and proliferation.[2]

Signaling Pathway Diagram

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data on Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 50[7] |

| Aspergillus niger | 50[7] |

| Rhizoctonia solani | 0.37[8][9] |

| Alternaria porri | 2.24[8] |

| Marssonina coronaria | 3.21[8] |

| Cercospora petroselini | 10.29[8] |

Table 2: 50% Effective Concentration (EC50) of this compound against Rhizoctonia solani

| Compound | EC50 (µg/mL) |

| This compound | 0.37[8][9] |

| Carbendazim (Control) | 1.00[8] |

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of this compound's antifungal properties.

Antifungal Activity Assay (Mycelium Growth Inhibition Method)

This protocol is adapted from the methodologies described for the evaluation of novel pyrazole carboxamide derivatives.[8][9]

Objective: To determine the in vitro antifungal activity of this compound against various phytopathogenic fungi.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Fungal strains (e.g., A. porri, M. coronaria, C. petroselini, R. solani)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the PDA to approximately 50-60°C and add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).

-

Pour the amended PDA into sterile petri dishes and allow to solidify.

-

Using a sterile cork borer, place a mycelial disc from the edge of a fresh fungal culture onto the center of the amended PDA plates.

-

Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (without the antifungal agent) reaches the edge of the plate.

-

Measure the diameter of the fungal colony on both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

-

For determination of EC50 values, a series of concentrations of the compound are tested.[8]

Molecular Docking Studies

This protocol outlines a general workflow for in silico analysis of the interaction between this compound and its target enzyme, 14α-demethylase.

Objective: To predict the binding mode and affinity of this compound to the active site of fungal 14α-demethylase.

Software and Tools:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Protein Data Bank (PDB) for the crystal structure of 14α-demethylase (e.g., PDB ID: 1EA1)[7]

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

-

Protein Preparation:

-

Download the crystal structure of fungal 14α-demethylase from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Minimize the energy of the protein structure.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Optimize the geometry and minimize the energy of the ligand.

-

-

Docking Simulation:

-

Define the binding site (active site) on the 14α-demethylase, typically centered on the heme cofactor.

-

Perform the docking simulation to predict the most favorable binding poses of this compound within the active site.

-

Analyze the docking results, including the predicted binding energy (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Experimental Workflow Diagram

Caption: A typical workflow for the discovery and evaluation of a novel antifungal agent.

Conclusion

This compound represents a promising new chemical entity in the fight against fungal infections. Its core mechanism of action, the potent and selective inhibition of fungal 14α-demethylase, leads to the disruption of ergosterol biosynthesis and subsequent loss of fungal cell membrane integrity. The quantitative data demonstrate its significant in vitro activity against a range of fungal pathogens. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other novel antifungal agents. Further research will focus on in vivo efficacy, safety profiling, and the potential for combination therapies to address the growing challenge of antifungal resistance.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. reelmind.ai [reelmind.ai]

- 5. drugs.com [drugs.com]

- 6. Mode of action and resistance to azole antifungals associated with the formation of 14 alpha-methylergosta-8,24(28)-dien-3 beta,6 alpha-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectrum of Activity of Antifungal Agent 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity for Antifungal Agent 14, a novel synthetic compound identified as a potent, broad-spectrum antifungal. This document details its quantitative antifungal efficacy, the experimental protocols for its evaluation, and its putative mechanism of action.

Core Compound Identity

This compound belongs to a class of newly synthesized 1,2,3-triazole-appended bis-pyrazoles. While the specific structure corresponding to the commercial designation "this compound" (CAS 2710259-38-2) is part of a broader library of compounds, this guide draws upon the key findings from the seminal study by Danne et al. (2021), which elucidates the antifungal properties of this chemical series. The data presented herein is representative of the most active compounds within this class.

Spectrum of Antifungal Activity

The antifungal activity of this class of compounds was evaluated against a panel of clinically relevant fungal pathogens, including yeasts and molds. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2,3-Triazole-Appended Bis-pyrazoles (µg/mL)

| Compound | Candida albicans 1 (ATCC 24433) | Candida albicans 2 (ATCC 10231) | Cryptococcus neoformans (ATCC 34664) | Candida glabrata (NCYC 388) | Candida tropicalis (ATCC 750) | Aspergillus niger (ATCC 10578) | Aspergillus fumigatus (NCIM 902) |

| 13a | 8 | 16 | 32 | 16 | 32 | 64 | 128 |

| 13b | 4 | 8 | 16 | 8 | 16 | 32 | 64 |

| 13c | 2 | 4 | 8 | 4 | 8 | 16 | 32 |

| 13d | 2 | 2 | 4 | 2 | 4 | 8 | 16 |

| 13e | 1 | 2 | 2 | 2 | 4 | 8 | 16 |

| 13f | 4 | 8 | 16 | 8 | 16 | 32 | 64 |

| 13g | 8 | 16 | 32 | 16 | 32 | 64 | 128 |

| 13h | 4 | 8 | 16 | 8 | 16 | 32 | 64 |

| 13i | 8 | 16 | 32 | 16 | 32 | 64 | 128 |

| Fluconazole | 2 | 4 | 8 | 16 | 4 | >256 | >256 |

Data extracted from Danne et al., ACS Omega, 2021.[1][2][3][4]

Experimental Protocols

The following methodologies were employed to determine the antifungal spectrum of activity.

Synthesis of 1,2,3-Triazole-Appended Bis-pyrazole Derivatives

The synthesis of the 1,2,3-triazole-appended bis-pyrazole derivatives was achieved through a multi-step process. The key final step involves the reaction of appropriate 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in absolute ethanol under reflux conditions.[2] The structures of the resulting compounds were confirmed using spectral analysis.[2][3]

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[2]

-

Microorganisms and Media: Fungal strains were obtained from the National Collection of Industrial Microorganisms (NCIM), CSIR-National Chemical Laboratory, Pune, India.[2] Yeasts were maintained on YPG agar slopes, and filamentous fungi were maintained on potato dextrose agar (PDA) slants.[2] For the assay, fungal strains were grown in YPG broth and then diluted in RPMI 1640 broth.[2]

-

Preparation of Test Compounds: The synthesized compounds were dissolved in 4% dimethyl sulfoxide (DMSO) to create a 100x stock solution.[2] This stock was further diluted in RPMI medium.

-

Assay Procedure: The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds were prepared in the wells to achieve a concentration range of 2–256 µg/mL.[2]

-

Incubation: The plates were incubated at an appropriate temperature and duration for each fungal species.

-

MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Molecular docking studies suggest that the antifungal activity of this class of compounds is due to the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Diagram 1: Proposed Mechanism of Action - Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of CYP51 by this compound blocks ergosterol synthesis.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound and its analogues represent a promising new class of broad-spectrum antifungal agents. The quantitative data demonstrates potent activity against a range of pathogenic yeasts and molds, in some cases exceeding the efficacy of the standard antifungal, fluconazole. The proposed mechanism of action, inhibition of CYP51, is a well-validated antifungal target. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

"Antifungal agent 14" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antifungal agent designated as "Antifungal agent 14" (CAS No. 2710259-38-2). This compound is a promising new entity in the field of antifungal research, demonstrating broad-spectrum activity against several clinically relevant fungal pathogens. All data presented herein is derived from the primary research publication: "New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking."[1][2]

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the class of 1,2,3-triazole-appended bis-pyrazoles. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methyl-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dihydro-3H-pyrazol-3-one

-

CAS Number: 2710259-38-2[3]

-

Molecular Formula: C18H19N7O3[3]

-

SMILES: OC(NN=C1C)=C1C(C2=C(O)NN=C2C)C3=CN(C4=CC=C(OC)C=C4)N=N3[3]

Physicochemical Data:

| Property | Value | Reference |

| Molecular Weight | 381.39 g/mol | [3] |

| Appearance | Solid | |

| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO |

Antifungal Activity

This compound has demonstrated potent, broad-spectrum antifungal activity against a panel of clinically significant fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, are presented in the table below.

Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Strain | MIC (μg/mL) |

| Candida albicans | 8 |

| Cryptococcus neoformans | 16 |

| Candida glabrata | 2 |

| Candida tropicalis | 4 |

| Aspergillus niger | 32 |

| Aspergillus fumigatus | 64 |

Proposed Mechanism of Action

Molecular docking studies suggest that this compound likely exerts its antifungal effect by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.

dot

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in a condensation reaction.

Experimental Workflow for Synthesis:

dot

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

A mixture of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (1 mmol) and 3-methyl-1H-pyrazol-5(4H)-one (2 mmol) is prepared in absolute ethanol (10 mL).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield the final compound, this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Experimental Workflow for Antifungal Susceptibility Testing:

dot

Caption: Workflow for antifungal susceptibility testing.

Detailed Protocol:

-

Fungal Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately 5 x 10^5 cells/mL.

-

Drug Dilution: A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared. Two-fold serial dilutions of the compound are made in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension, resulting in a final volume of 200 µL.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. A growth control (no compound) and a sterility control (no inoculum) are included in each assay.

Conclusion

This compound is a novel 1,2,3-triazole-appended bis-pyrazole with promising broad-spectrum antifungal activity. Its potential mechanism of action via the inhibition of CYP51 makes it an interesting candidate for further preclinical development. The synthetic route is straightforward, and the in vitro activity profile warrants further investigation into its efficacy and safety in in vivo models. This technical guide provides a foundational understanding of this compound for researchers in the field of mycology and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Whitepaper: In Vitro Efficacy of Antifungal Agent 14 Against Candida albicans

Document ID: WP-AA14-CA-20251107 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, responsible for a wide spectrum of infections ranging from superficial mucosal to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the development of novel antifungal agents with distinct mechanisms of action. This document details the in vitro efficacy of Antifungal Agent 14 (AA14), a novel synthetic compound, against Candida albicans. Comprehensive data from susceptibility, time-kill, and biofilm inhibition assays are presented. Furthermore, detailed experimental protocols are provided to ensure reproducibility. Our findings demonstrate that AA14 exhibits potent fungicidal activity and significantly disrupts biofilm formation, highlighting its potential as a lead candidate for further preclinical and clinical development.

Quantitative Efficacy Data

The antifungal activity of AA14 was quantified using standardized in vitro assays against both a reference C. albicans strain (SC5314) and a panel of clinical isolates, some with known fluconazole resistance.

Susceptibility Testing: MIC and MFC

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined to assess the fungistatic and fungicidal potential of AA14.

Table 1: MIC and MFC Values of this compound against C. albicans

| Strain ID | Source | Fluconazole Resistance | AA14 MIC (µg/mL) | AA14 MFC (µg/mL) |

|---|---|---|---|---|

| SC5314 | Reference Strain | No | 0.25 | 1.0 |

| CI-01 | Bloodstream | No | 0.5 | 2.0 |

| CI-02 | Oropharyngeal | Yes | 0.25 | 1.0 |

| CI-03 | Vaginal | No | 0.5 | 1.0 |

| CI-04 | Bloodstream | Yes | 0.5 | 2.0 |

Time-Kill Kinetics

Time-kill assays were performed to evaluate the rate at which AA14 kills C. albicans SC5314 at concentrations relative to the MIC.

Table 2: Time-Kill Kinetics of this compound against C. albicans SC5314

| Concentration | Time (hours) | Log Reduction in CFU/mL |

|---|---|---|

| 2x MIC | 4 | 1.5 |

| 8 | 2.8 | |

| 24 | >3.0 (Fungicidal) | |

| 4x MIC | 4 | 2.1 |

| 8 | >3.0 (Fungicidal) |

| | 24 | >3.0 (Fungicidal) |

Biofilm Inhibition and Disruption

The efficacy of AA14 against C. albicans biofilms was assessed by determining its ability to both prevent biofilm formation and disrupt pre-formed biofilms.

Table 3: Biofilm Efficacy of this compound against C. albicans SC5314

| Assay Type | Parameter | Value (µg/mL) |

|---|---|---|

| Biofilm Inhibition | MBIC₅₀ (50% Inhibition) | 1.0 |

| MBIC₉₀ (90% Inhibition) | 4.0 | |

| Biofilm Disruption | MBEC₅₀ (50% Eradication) | 8.0 |

| | MBEC₉₀ (90% Eradication) | 32.0 |

Experimental Protocols

Standardized methodologies were employed to ensure the validity and reproducibility of the generated data.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: The standardized inoculum is added to each well. The plate is incubated at 35°C for 24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of AA14 that causes a significant (≥50%) inhibition of visible growth compared to the drug-free control well.

MFC Determination

-

Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.

-

Plating: The aliquot is plated onto an SDA plate.

-

Incubation: The plate is incubated at 35°C for 48 hours.

-

MFC Reading: The MFC is defined as the lowest drug concentration from which ≤2 colonies grow, corresponding to a ≥99.9% kill rate relative to the initial inoculum.

Biofilm Inhibition and Disruption Assay

-

Cell Preparation: C. albicans SC5314 is grown overnight in Yeast Peptone Dextrose (YPD) broth, washed, and resuspended in RPMI-1640 to a concentration of 1 x 10⁶ cells/mL.

-

For Inhibition (MBIC): 100 µL of the cell suspension is added to the wells of a 96-well plate containing 100 µL of serially diluted AA14.

-

For Disruption (MBEC): Biofilms are first formed by incubating 100 µL of the cell suspension in wells for 24 hours at 37°C. The medium is then aspirated, and fresh medium containing serially diluted AA14 is added.

-

Incubation: Plates are incubated for an additional 24 hours at 37°C.

-

Quantification: Non-adherent cells are washed away with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes. After washing and drying, the stain is solubilized with 95% ethanol, and the absorbance is read at 570 nm.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the sequence of experimental evaluation and the proposed mechanism of action for this compound.

Caption: Experimental workflow for in vitro evaluation of this compound.

Preliminary mechanistic studies suggest that this compound inhibits the Ras1-cAMP-PKA signaling pathway, which is a critical regulator of hyphal morphogenesis—a key virulence factor for C. albicans.

Caption: Proposed inhibition of the Ras1-cAMP-PKA pathway by this compound.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against a range of Candida albicans isolates, including those resistant to current first-line therapies. Its ability to act at sub-microgram per milliliter concentrations and effectively inhibit biofilm formation marks it as a compound of significant interest. The fungicidal nature of AA14, confirmed by MFC values and time-kill kinetics, is a highly desirable attribute for treating infections in immunocompromised patients.

Future research will focus on elucidating the precise molecular target within the Ras1-cAMP-PKA pathway, conducting in vivo efficacy studies in a murine model of systemic candidiasis, and performing comprehensive ADME/Tox profiling.

Activity of Antifungal Agent 14 Against Azole-Resistant Fungi

An in-depth analysis of a novel antifungal agent, designated as compound 14, reveals its significant activity against azole-resistant fungi, particularly the multi-resistant pathogen Candida auris. This technical guide provides a comprehensive overview of the agent's efficacy, putative mechanism of action, and the experimental protocols utilized for its evaluation, tailored for researchers, scientists, and drug development professionals.

The emergence of fungal strains resistant to conventional azole antifungals poses a significant threat to public health. Novel therapeutic agents are urgently needed to combat these infections. A promising dihydroeugenol-imidazole derivative, compound 14, has demonstrated potent in vitro activity against clinically important fungal pathogens.

Quantitative Data on Antifungal Activity

The antifungal efficacy of compound 14 was determined by assessing its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below summarizes the comparative activity of compound 14 against Candida auris, a fungus known for its multidrug resistance.

| Antifungal Agent | Organism | MIC (µM) |

| Compound 14 | Candida auris | 36.4 |

| Miconazole | Candida auris | 74.9 |

| Fluconazole | Candida auris | 209.0 |

Data sourced from a study on new antifungal agents with azole moieties.[1]

As the data indicates, dihydroeugenol-imidazole 14 is twice as potent as miconazole and more than five times more active than fluconazole against the tested strain of C. auris.[1] This highlights its potential as a lead compound for the development of new treatments for infections caused by azole-resistant fungi. Another compound, also designated as 14 in a separate study, showed excellent activity against Aspergillus fumigatus, a species intrinsically resistant to fluconazole, with an MIC80 of 4.3 µM.[2]

Putative Mechanism of Action

Azole antifungals as a class exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1][4]

The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors.[5][6] This disruption of the cell membrane results in the cessation of fungal growth and, in some cases, cell death.[7] It is suggested that compound 14 likely shares this mechanism of action, altering ergosterol biosynthesis in the target fungi.[1]

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Mechanisms of Azole Resistance

Fungal resistance to azole antifungals can develop through several mechanisms. Understanding these is crucial for the development of new agents that can overcome them. The primary mechanisms include:

-

Target Site Modification: Mutations in the ERG11 gene, which encodes for CYP51, can alter the enzyme's structure, reducing the binding affinity of azole drugs without significantly affecting its function in ergosterol biosynthesis.[8]

-

Overexpression of the Target Enzyme: An increased production of CYP51 can lead to resistance, as higher concentrations of the azole drug are required to inhibit the enzyme sufficiently.[5]

-

Efflux Pump Overexpression: Fungi can actively transport azole drugs out of the cell using ATP-binding cassette (ABC) transporters and major facilitators. Overexpression of the genes encoding these pumps, such as CDR1, is a common resistance mechanism.[8]

-

Alterations in the Biosynthesis Pathway: Defects in other enzymes of the ergosterol pathway can lead to the accumulation of sterols that can be incorporated into the cell membrane, reducing the cell's dependence on ergosterol.[5]

Caption: Key mechanisms of azole resistance in fungal pathogens.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal strain using the broth microdilution method, based on established standards.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Materials:

-

Antifungal Agent: Prepare a stock solution of the test compound (e.g., Compound 14) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Culture Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Fungal Inoculum: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilutions: Prepare serial twofold dilutions of the antifungal agent in the microtiter plate using the RPMI 1640 medium. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

-

Incubation: Incubate the plates at 35°C for 24-48 hours. For some fungi like Cryptococcus species, incubation may be extended to 72 hours.[9]

3. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Caption: Generalized workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

The emergence of azole-resistant fungal pathogens necessitates the development of new therapeutic agents. Dihydroeugenol-imidazole 14 has shown promising in vitro activity against multi-resistant Candida auris, surpassing the potency of established azoles like miconazole and fluconazole. Its likely mechanism of action, the inhibition of ergosterol biosynthesis, is a well-validated antifungal strategy. Further investigation into its spectrum of activity, in vivo efficacy, and safety profile is warranted to fully assess its therapeutic potential. The detailed experimental protocols and an understanding of resistance mechanisms outlined in this guide provide a framework for the continued research and development of novel antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reelmind.ai [reelmind.ai]

- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antifungal Agent 14 (CAS 2710259-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 14 (CAS 2710259-38-2) is a novel synthetic compound identified as a potent, broad-spectrum antifungal agent. Structurally, it is a 1,2,3-triazole-appended bis-pyrazole, a chemical class that has garnered significant interest in medicinal chemistry for its diverse biological activities. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, synthesis, in vitro antifungal activity, and putative mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising antifungal candidate.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C18H19N7O3 and a molecular weight of 381.39 g/mol .[1][2] While extensive physical property data is not publicly available, its structure suggests it is a complex heterocyclic molecule. For research purposes, it is recommended to store the compound at -20°C as a powder or at -80°C when in a solvent.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.[1]

| Property | Value | Reference |

| CAS Number | 2710259-38-2 | [1][2][3] |

| Molecular Formula | C18H19N7O3 | [2] |

| Molecular Weight | 381.39 | [2] |

| Appearance | Solid | [1] |

| Storage | -20°C (powder), -80°C (in solvent) | [1] |

Synthesis

This compound belongs to a series of 1,2,3-triazole-appended bis-pyrazole derivatives synthesized through a multi-step process. The core of the synthesis involves a molecular hybridization approach, combining the pharmacologically relevant 1,2,3-triazole and pyrazole scaffolds.[1] The general synthetic route reported for this class of compounds is outlined below.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing for Antifungal Agent 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal susceptibility testing (AST) is a critical tool in the discovery and development of new antifungal agents, providing essential data on the in vitro activity of a compound against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter derived from AST, defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2] This document provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal Agent 14," using the broth microdilution method. This method is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][3]

The protocol is designed to be a comprehensive guide for researchers, covering all stages from the preparation of materials to data analysis. It includes information on quality control, data presentation, and a visual workflow to aid in the experimental setup.

Data Presentation

Accurate and consistent data recording is paramount in MIC testing. The following table provides a template for summarizing the quantitative data obtained from the MIC assay for this compound.

| Fungal Strain | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Strain(s) | QC MIC Range (µg/mL) |

| Candida albicans ATCC 90028 | This compound | C. parapsilosis ATCC 22019 | [To be determined] | |||

| Candida glabrata ATCC 90030 | This compound | C. krusei ATCC 6258 | [To be determined] | |||

| Aspergillus fumigatus ATCC 204305 | This compound | |||||

| [Test Isolate 1] | This compound | |||||

| [Test Isolate 2] | This compound |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are typically determined when testing a larger panel of clinical isolates. The Quality Control (QC) MIC range for this compound will need to be established through internal validation studies.

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution MIC assay for this compound.

Materials and Reagents

-

This compound: Stock solution of known concentration. The solvent used (e.g., dimethyl sulfoxide [DMSO] or water) should be documented and its final concentration in the assay should not exceed 1% to avoid toxicity to the fungal isolates.

-

Fungal Isolates:

-

Test isolates of interest (e.g., Candida spp., Aspergillus spp.).

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[4]

-

-

Culture Media:

-

Sabouraud Dextrose Agar (SDA) for initial culture of yeasts.

-

Potato Dextrose Agar (PDA) for sporulation of molds.

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[5]

-

-

Reagents and Consumables:

-

Sterile, 96-well, U-bottom microtiter plates.[3]

-

Sterile distilled water or saline (0.85%).

-

Spectrophotometer or McFarland standards.

-

Sterile serological pipettes, multichannel pipettors, and tips.

-

Incubator set at 35°C.

-

Preparation of Antifungal Agent Dilutions

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest final concentration to be tested.

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes. The typical concentration range for a new agent might be 0.03 to 16 µg/mL, but this should be adjusted based on preliminary screening results.[6]

-

Microtiter Plate Preparation: Add 100 µL of each antifungal dilution to the appropriate wells of the 96-well microtiter plate.[7] The final column should contain 100 µL of drug-free RPMI-1640 medium to serve as a growth control.

Inoculum Preparation

The preparation of a standardized inoculum is a critical step to ensure the accuracy and reproducibility of MIC results.[8]

For Yeasts (Candida spp.):

-

Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

For Molds (Aspergillus spp.):

-

Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This can be determined using a hemocytometer or by spectrophotometric correlation.[3]

Inoculation and Incubation

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control.

-

This will bring the total volume in each well to 200 µL and will further dilute the antifungal agent and the inoculum by a factor of two.

-

Seal the plates or place them in a container with a moistened towel to prevent evaporation.

-

Incubate the plates at 35°C. The incubation time will vary depending on the organism:

Reading and Interpretation of Results

-

Following incubation, examine the plates visually using a reading mirror or an automated plate reader.

-

The growth control well should show distinct turbidity.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. The endpoint for azoles and echinocandins is typically a ≥50% reduction in turbidity.[1][5] For agents like amphotericin B, a complete inhibition of growth (100%) is often used as the endpoint.[5] The appropriate endpoint for this compound should be determined during its development.

-

The MICs for the QC strains should fall within their established ranges to validate the test run.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MIC testing protocol for this compound.

Caption: Workflow for this compound MIC Testing.

This detailed protocol provides a robust framework for the in vitro evaluation of "this compound." Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the advancement of novel antifungal therapies.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Recommended Solvents for "Antifungal Agent 14" in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antifungal agent 14," identified as compound 13c in the scientific literature, is a novel 1,2,3-triazole-appended bis-pyrazole derivative demonstrating significant broad-spectrum antifungal activity. The referenced study by Danne et al. (2021) confirms its efficacy against various fungal strains. Proper solubilization of this hydrophobic compound is critical for accurate and reproducible in vitro and cell-based assays. These application notes provide detailed protocols for the preparation of stock solutions and their application in cell culture, with a primary focus on ensuring compound stability and minimizing solvent-induced cytotoxicity.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Based on the initial characterization and methodology described in the primary literature, the recommended solvent for "this compound" is Dimethyl Sulfoxide (DMSO) . DMSO is a potent aprotic solvent capable of dissolving a wide range of nonpolar compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of "this compound" solutions in cell culture.

| Parameter | Recommended Value | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade |

| Stock Solution Concentration | 10 mM | Prepare in 100% DMSO |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles |

| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To minimize cytotoxicity. A vehicle control with the same DMSO concentration is essential. For sensitive cell lines or long-term assays, a lower concentration (e.g., ≤ 0.1%) is advised.[1][2][3][4][5][6] |

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of "this compound" (Molecular Weight: 381.39 g/mol ) in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous, sterile DMSO (cell culture grade)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 3.81 mg of "this compound" powder into the tared tube.

-

Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

-

Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.[7][8][9]

Materials:

-

Prepared 10 mM stock solution of "this compound" in DMSO

-

Sterile 96-well microtiter plates

-

Fungal isolate for testing

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile water or PBS

-

Multichannel pipette

-

Incubator

Procedure:

-

Prepare a working solution of this compound:

-

Thaw an aliquot of the 10 mM stock solution.

-

Perform a serial dilution of the stock solution in the appropriate cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration in the highest concentration to be tested does not exceed 0.5%.

-

-

Prepare the fungal inoculum:

-

Culture the fungal isolate on an appropriate agar plate.

-

Prepare a fungal suspension in sterile water or PBS and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the adjusted fungal suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Perform the assay:

-

Add 100 µL of the diluted fungal inoculum to each well of a 96-well plate.

-

Add 100 µL of the serially diluted "this compound" working solutions to the corresponding wells.

-

Include a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only).

-

Crucially, include a vehicle control containing the highest concentration of DMSO used in the assay to assess any solvent-induced growth inhibition.

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or using a spectrophotometer. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

-

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action for triazole antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11][12][13][14]

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a stock solution of "this compound" and its use in a cell culture experiment.

Caption: Workflow for this compound preparation and use.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sid.ir [sid.ir]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 13. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

"Antifungal agent 14" stability and storage conditions for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 14 is a novel compound with broad-spectrum activity against various fungal strains, showing potential for research and development as a therapeutic agent.[1][2] These application notes provide essential information regarding the stability and storage of this compound (CAS No. 2710259-38-2; Formula: C18H19N7O3; Molecular Weight: 381.39) to ensure its integrity and performance in a research setting. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results. The protocols outlined below are based on established principles of pharmaceutical stability testing and are intended to guide researchers in assessing the compound's stability under various conditions.

Stability and Storage Conditions

Proper storage is paramount to maintain the chemical and biological integrity of this compound. The compound is stable under the recommended storage conditions.

Recommended Storage

To ensure the longevity and stability of this compound, the following storage conditions are recommended based on its form:

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 2 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight. |

| Stock Solution in DMSO | 4°C | Up to 2 weeks | Prepare and use solutions on the same day where possible. |

| Stock Solution in DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. |

Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.

Incompatible Materials

To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Stability Profile (Illustrative)

While specific quantitative stability data for this compound is not publicly available, forced degradation studies are crucial to understand its intrinsic stability. The following table illustrates the type of data that should be generated from such studies. Researchers should perform these experiments to determine the specific degradation profile.

| Condition | Parameter | Duration | Degradation (%) (Hypothetical) | Notes |

| Thermal | 60°C | 14 days | 8% | Assess stability at elevated temperatures. |

| Acidic | 0.1 M HCl | 24 hours | 15% | Evaluate hydrolysis under acidic conditions. |

| Alkaline | 0.1 M NaOH | 24 hours | 12% | Evaluate hydrolysis under alkaline conditions. |

| Oxidative | 3% H₂O₂ | 24 hours | 10% | Test susceptibility to oxidation. |

| Photolytic | ICH Q1B Option 2 | 7 days | 5% | Expose to a combination of UV and visible light. |

Postulated Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many synthetic antifungal agents target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3][4][5] A plausible mechanism of action for a novel agent like this compound is the inhibition of a key enzyme in this pathway, such as 14-α-demethylase. This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth.

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for conducting stability studies on this compound.

Protocol for Forced Degradation Studies

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent molar amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent molar amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Incubate in a heating oven at 60°C for 14 days.

-

At specified time points, withdraw a sample, dissolve in DMSO to a known concentration, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and a sample of the solid compound to light conditions as specified in ICH guideline Q1B.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples at appropriate time intervals by HPLC.

-

-

Control Samples: For each stress condition, prepare a corresponding control sample without this compound to identify any degradation products from the solvent or reagents. A non-stressed sample of this compound should also be analyzed at each time point.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point. The specific gradient should be optimized to achieve separation of all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan for the optimal wavelength using a PDA detector; if unavailable, start with 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Method Development:

-

Inject a solution of non-degraded this compound to determine its retention time.

-

Inject samples from the forced degradation studies.

-

Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.

-

Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a known amount of the compound into a placebo mixture.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

-

Sample Analysis:

-

Analyze the samples from the stability studies using the validated HPLC method.

-

Calculate the percentage of remaining this compound and the formation of each degradation product at each time point.

-

Experimental Workflow

The following diagram illustrates the logical flow for conducting stability testing of this compound.

Caption: Experimental workflow for stability testing.

References

- 1. This compound|CAS 2710259-38-2|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Time-Kill Kinetics Assay for Antifungal Agent 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of fungal killing over time, allowing for the differentiation between fungistatic and fungicidal activity. Fungistatic agents inhibit fungal growth, whereas fungicidal agents actively kill the fungal cells[1][2]. This application note provides a detailed, standardized protocol for performing a time-kill kinetics assay for a novel investigational compound, "Antifungal Agent 14." The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy[3][4][5][6].

Fungicidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum[7][8]. Understanding this kinetic profile is essential for preclinical assessment and predicting the potential clinical efficacy of new antifungal candidates.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the time-kill kinetics assay protocol.

References

- 1. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antifungal Agent 14 in a Murine Model of Systemic Candidiasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening opportunistic fungal infection, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for the preclinical evaluation of "Antifungal Agent 14," a novel investigational compound, in a murine model of systemic candidiasis. These guidelines are intended to assist researchers in assessing the in vivo efficacy and mechanism of action of this agent.

Mechanism of Action (Hypothetical)

This compound is a novel small molecule inhibitor of the fungal enzyme 1,3-β-D-glucan synthase, a critical component for maintaining cell wall integrity in Candida species. By non-competitively binding to the FKS1 subunit, it disrupts the synthesis of β-glucan polymers, leading to osmotic instability and fungal cell death. This targeted action is expected to have fungicidal effects against a broad range of Candida species.

Key Signaling Pathway Targeted by this compound

The cell wall integrity (CWI) pathway is a critical signaling cascade in Candida albicans that responds to cell wall stress and is essential for cell survival. This compound's disruption of glucan synthesis induces this pathway.

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols

Protocol 1: Murine Model of Systemic Candidiasis

This protocol describes the induction of systemic candidiasis in mice to evaluate the efficacy of this compound.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) broth

-

Phosphate-buffered saline (PBS), sterile

-

6- to 8-week-old female BALB/c mice

-

Cyclophosphamide (immunosuppressive agent)

-

This compound

-

Vehicle control (e.g., 5% DMSO in saline)

-

Fluconazole (positive control)

-

Insulin syringes (28G)

Procedure:

-

Preparation of C. albicans Inoculum:

-

Culture C. albicans in YPD broth overnight at 30°C with shaking.

-

Harvest cells by centrifugation, wash twice with sterile PBS.

-

Resuspend cells in PBS and adjust the concentration to 1 x 10⁶ cells/mL using a hemocytometer.

-

-

Immunosuppression of Mice:

-

Administer cyclophosphamide (150 mg/kg) via intraperitoneal (IP) injection four days prior to infection to induce neutropenia.[1]

-

-

Infection:

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer this compound (e.g., 1, 5, and 10 mg/kg), vehicle control, or fluconazole (10 mg/kg) via IP injection once daily for 7 consecutive days.

-

-

Monitoring:

-

Monitor mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for up to 21 days post-infection.

-

Protocol 2: Determination of Fungal Burden in Organs

This protocol is used to quantify the extent of fungal dissemination in key organs.

Materials:

-

Infected and treated mice from Protocol 1

-

Sterile PBS with 0.05% Tween 20

-

Tissue homogenizer

-

YPD agar plates with antibiotics (e.g., penicillin/streptomycin)

-

Incubator (30°C)

Procedure:

-

Tissue Collection:

-

At a predetermined endpoint (e.g., day 8 post-infection), euthanize a subset of mice from each treatment group.

-

Aseptically harvest kidneys, spleen, and liver.

-

-

Homogenization:

-

Weigh each organ and place it in a sterile tube with a known volume of PBS-Tween 20.

-

Homogenize the tissues until no large pieces are visible.

-

-

Plating and Incubation:

-

Prepare serial dilutions of the tissue homogenates in PBS.

-

Plate 100 µL of each dilution onto YPD agar plates.

-

Incubate plates at 30°C for 24-48 hours.

-

-

Quantification:

-

Count the number of colony-forming units (CFU) on plates with 30-300 colonies.

-

Calculate the CFU per gram of tissue.

-

Experimental Workflow

Caption: Workflow for In Vivo Efficacy Testing.

Data Presentation

The following tables summarize the hypothetical efficacy data for this compound in the murine model of systemic candidiasis.

Table 1: Survival of Mice with Systemic Candidiasis

| Treatment Group | Dose (mg/kg) | No. of Mice | Survival Rate (%) at Day 21 |

| Vehicle Control | - | 10 | 10 |

| This compound | 1 | 10 | 40 |

| This compound | 5 | 10 | 80 |

| This compound | 10 | 10 | 100 |

| Fluconazole | 10 | 10 | 90 |

Table 2: Fungal Burden in Organs at Day 8 Post-Infection

| Treatment Group | Dose (mg/kg) | Kidney (log₁₀ CFU/g ± SD) | Spleen (log₁₀ CFU/g ± SD) | Liver (log₁₀ CFU/g ± SD) |

| Vehicle Control | - | 6.8 ± 0.5 | 5.2 ± 0.4 | 4.9 ± 0.6 |

| This compound | 1 | 4.5 ± 0.6 | 3.1 ± 0.5 | 2.8 ± 0.4 |

| This compound | 5 | 2.9 ± 0.4 | <2.0 | <2.0 |

| This compound | 10 | <2.0 | <2.0 | <2.0 |

| Fluconazole | 10 | 3.2 ± 0.5 | 2.5 ± 0.3 | 2.1 ± 0.4 |

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The data presented, though hypothetical, illustrates a dose-dependent efficacy in reducing fungal burden and improving survival in a murine model of systemic candidiasis. The protocols outlined herein can be adapted for the preclinical assessment of other novel antifungal candidates. Further studies should focus on pharmacokinetic and toxicological profiling to fully characterize the therapeutic potential of this compound.

References

In vivo dosing and administration of "Antifungal agent 14" in animal models

Application Note: In Vivo Dosing and Administration of Antifungal Agent 14

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidance for the in vivo administration and evaluation of "this compound" in established murine models of fungal infections.

Introduction

This compound is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including Candida albicans and Aspergillus fumigatus. This application note outlines the essential procedures for its preclinical evaluation in vivo, covering dosing, administration routes, and efficacy assessment in relevant animal models. The protocols provided herein are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions.

Preclinical Data Summary

All quantitative data from preclinical assessments are summarized in the tables below for clear comparison and reference.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were determined in healthy BALB/c mice following a single dose administration.

Table 1: Pharmacokinetic Profile of this compound in Murine Models

| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |

| Cmax (µg/mL) | 12.5 | 4.8 |

| Tmax (h) | 0.25 | 1.0 |

| AUC (0-24h) (µg·h/mL) | 35.2 | 28.9 |

| Half-life (t½) (h) | 4.5 | 5.1 |

| Bioavailability (%) | N/A | ~35% |

In Vivo Efficacy Data

Efficacy was evaluated in murine models of disseminated candidiasis and pulmonary aspergillosis. The primary endpoint was the reduction in fungal burden in target organs, measured in Colony Forming Units (CFU) per gram of tissue.

Table 2: Efficacy in Murine Model of Disseminated Candidiasis (C. albicans)

| Treatment Group | Dose (mg/kg) | Route | Fungal Burden (log10 CFU/g kidney ± SD) | Survival Rate (%) |

| Vehicle Control | - | IV | 7.2 ± 0.5 | 0 |

| This compound | 5 | IV | 4.1 ± 0.6 | 80 |

| This compound | 10 | IV | 2.9 ± 0.4 | 100 |

| Fluconazole | 20 | PO | 3.5 ± 0.5 | 100 |

Table 3: Efficacy in Murine Model of Pulmonary Aspergillosis (A. fumigatus)

| Treatment Group | Dose (mg/kg) | Route | Fungal Burden (log10 CFU/g lung ± SD) | Survival Rate (%) |

| Vehicle Control | - | PO | 6.8 ± 0.7 | 0 |

| This compound | 10 | PO | 4.5 ± 0.8 | 60 |

| This compound | 20 | PO | 3.2 ± 0.6 | 90 |

| Voriconazole | 10 | PO | 3.8 ± 0.7 | 80 |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key in vivo experiments.

Experimental Workflow Visualization

The general workflow for conducting an in vivo efficacy study is depicted below.

Caption: General workflow for in vivo antifungal efficacy studies.

Protocol: Preparation of this compound for In Vivo Administration

-

Vehicle Preparation: For intravenous (IV) administration, prepare a vehicle of 5% Dextrose in Water (D5W). For oral (PO) gavage, prepare a vehicle of 0.5% (w/v) methylcellulose in sterile water.

-

Drug Solubilization: Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.

-

Formulation:

-

For IV: Slowly add the D5W vehicle to the powder while vortexing to create a clear, homogenous solution. Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

For PO: Add the 0.5% methylcellulose vehicle to the powder and sonicate briefly (e.g., 5-10 minutes in a bath sonicator) to ensure a uniform suspension.

-

-

Storage: Prepared formulations should be stored at 4°C and protected from light. Use within 24 hours of preparation.

Protocol: Murine Model of Disseminated Candidiasis

-

Animals: Use female BALB/c mice, 6-8 weeks old.

-

Inoculum: Prepare a suspension of C. albicans (e.g., SC5314) in sterile saline from an overnight culture. Adjust the concentration to 5 x 10^5 cells/mL.

-

Infection: Infect mice via lateral tail vein injection with 100 µL of the fungal suspension (5 x 10^4 cells/mouse).

-

Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control via the chosen route (e.g., IV) once daily for 4 consecutive days.

-

Endpoint: Euthanize mice on day 5 post-infection. Aseptically harvest kidneys for fungal burden analysis.

Protocol: Murine Model of Pulmonary Aspergillosis

-

Animals: Use female BALB/c mice, 6-8 weeks old.

-

Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -2 and +3 relative to infection to induce neutropenia.

-

Inoculum: Prepare a suspension of A. fumigatus conidia in sterile saline containing 0.05% Tween 80. Adjust the concentration to 1 x 10^7 conidia/mL.

-

Infection: Lightly anesthetize mice and instill 20 µL of the conidial suspension (2 x 10^5 conidia/mouse) intranasally.

-

Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control via oral gavage once daily for 5 consecutive days.

-

Endpoint: Euthanize mice on day 6 post-infection. Aseptically harvest lungs for fungal burden analysis.

Protocol: Assessment of Fungal Burden (CFU Assay)

-

Organ Homogenization: Weigh the harvested organs (kidneys or lungs). Homogenize the tissue in 1 mL of sterile saline using a bead beater or tissue homogenizer.

-

Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile saline.

-

Plating: Plate 100 µL of each dilution onto Sabouraud Dextrose Agar (SDA) plates.

-

Incubation: Incubate plates at 35-37°C for 24-48 hours.

-

Quantification: Count the colonies on plates with a countable range (e.g., 30-300 colonies). Calculate the CFU per gram of tissue using the formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)

Hypothetical Mechanism of Action

This compound is hypothesized to act by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell lysis.

Caption: Hypothetical mechanism of this compound action.

Troubleshooting & Optimization

"Antifungal agent 14" off-target effects in mammalian cell lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antifungal Agent 14 in mammalian cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in mammalian cell lines?